Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-
Description
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
CAS No. |
61751-70-0 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-[5-[2-(methylamino)phenyl]-1-phenyl-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-12(22)16-19-17(14-10-6-7-11-15(14)18-2)21(20-16)13-8-4-3-5-9-13/h3-11,18H,1-2H3 |
InChI Key |
KJLBZFKSKLFSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=N1)C2=CC=CC=C2NC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-(methylamino)phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the triazole ring.
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The 1,2,4-triazole core participates in several transformations:
Electrophilic Substitution
-
Sulfonylation :
Triazole derivatives undergo sulfonylation at the NH group using aryl sulfonyl chlorides, producing sulfonamides. Selectivity depends on the acidity of the NH group, influenced by adjacent substituents .
Coordination Chemistry
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The triazole nitrogen atoms can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
Ethanone Group Transformations
The ketone functional group (C=O) is susceptible to nucleophilic additions and reductions:
Reduction to Alcohol
-
Catalytic Hydrogenation :
-
Common catalysts: Palladium on carbon (Pd/C) or Raney nickel.
-
Condensation Reactions
-
Schiff Base Formation :
Reacts with primary amines to form imines:
-
Conditions: Acidic or neutral, room temperature.
-
Aromatic Ring Modifications
The methylamino-substituted phenyl group undergoes electrophilic aromatic substitution (EAS):
Nitration and Halogenation
-
Nitration :
Directed by the methylamino group (ortho/para positions):
-
Requires controlled conditions to avoid over-nitration.
-
Methylation
-
The methylamino group can be further alkylated using methyl iodide or dimethyl sulfate.
Biological Activity and Mechanistic Insights
The compound’s bioactivity is linked to its interactions with enzymes and receptors:
| Biological Target | Mechanism | Observed Activity | Reference |
|---|---|---|---|
| HIV-1 reverse transcriptase | Non-competitive inhibition | EC₅₀: 0.8–2.1 μM | |
| Bacterial enzymes | Disruption of cell wall synthesis | MIC: 4–16 μg/mL |
Comparative Reactivity of Structural Analogs
Data from similar triazole-ethanone derivatives highlight trends:
| Compound | Reactivity Site | Key Reaction | Yield (%) | Reference |
|---|---|---|---|---|
| 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | Triazole NH | Sulfonylation | 65 | |
| 1-phenyl-2-(4-phenyltriazol-1-yl)ethanone | Phenyl ring | Bromination (para) | 45 |
Stability and Reaction Optimization
-
Thermal Stability : Decomposition observed above 200°C.
-
pH Sensitivity : Hydrolysis of the ethanone group occurs under strongly acidic or basic conditions.
Scientific Research Applications
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(2-(Methylamino)phenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.
1-Phenyl-1H-1,2,4-triazole: This compound has a simpler structure and is used in different contexts, such as antifungal agents.
5-Phenyl-1H-1,2,4-triazole-3-thiol:
Biological Activity
Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]- (CAS No. 61751-70-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of Ethanone is , with a molecular weight of 284.33 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Biological Activities
Ethanone derivatives have been studied for various biological activities, including:
- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival. For instance, studies have shown that compounds similar to Ethanone affect thymidylate synthase and histone deacetylases (HDAC), both of which are critical in cancer biology .
- Antimicrobial Properties : Some studies suggest that triazole compounds exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular processes in bacteria and fungi .
- Anti-inflammatory Effects : Ethanone and its derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of Ethanone can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituent Effects : The presence of a methylamino group at the phenyl position enhances the compound's interaction with target proteins, improving its efficacy against cancer cells .
- Triazole Ring : The triazole moiety is crucial for biological activity as it participates in hydrogen bonding and π-stacking interactions with biomolecules, facilitating better binding to target sites .
Case Studies
- Anticancer Efficacy :
-
Antimicrobial Activity :
- In vitro tests demonstrated that Ethanone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antimicrobial agents, indicating its potential as a new antimicrobial agent .
- Anti-inflammatory Mechanism :
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are effective for synthesizing this ethanone-triazole hybrid?
Methodological Answer: The synthesis typically involves multi-step reactions, focusing on constructing the 1,2,4-triazole core and subsequent functionalization. Key steps include:
- Alkylation of triazole precursors : Reacting 1-phenyl-1H-1,2,4-triazole derivatives with bromo-ethanone intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol under reflux conditions to introduce the ethanone moiety. Disappearance of NH protons in NMR confirms successful alkylation .
- Microwave-assisted synthesis : Accelerating reaction kinetics for triazole formation, reducing reaction times from hours to minutes while maintaining yields .
- Elemental analysis (CHNS) : Validating purity and stoichiometry, with deviations >0.4% indicating impurities requiring column chromatography .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer: A combination of techniques is essential:
- and NMR : Aromatic protons appear at 6.92–7.94 ppm, while the carbonyl (C=O) resonates at 192.62–194.51 ppm in NMR .
- FT-IR : C=O stretching vibrations near 1700 cm and N-H stretches (if present) at 3200–3400 cm .
- Mass spectrometry (HRMS) : Confirming molecular ion peaks and fragmentation patterns aligned with the proposed structure.
Q. Table 1. Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| NMR | 6.92–7.94 ppm (aromatic) | |
| NMR | C=O at 192.62–194.51 ppm | |
| FT-IR | C=O stretch ~1700 cm |
Q. What are key considerations for ensuring purity and stability during handling?
Methodological Answer:
- Storage : Under inert atmosphere (N) at −20°C to prevent oxidation or hydrolysis of the triazole and ethanone groups.
- Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for reactions; aqueous solubility is limited, requiring surfactants for biological assays .
- Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for purification, monitoring by TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR data with Density Functional Theory (DFT)-simulated spectra. For example, deviations in NMR shifts >2 ppm may indicate tautomerism or conformational isomers .
- X-ray crystallography : Resolve ambiguities in connectivity by determining single-crystal structures, as demonstrated for related triazole-ethanone derivatives .
- Isotopic labeling : Use -labeled precursors to clarify nitrogen environments in complex - COSY spectra .
Q. What role do computational methods play in elucidating reactivity and electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV), indicating charge-transfer potential .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess stability, correlating with experimental decomposition rates .
- Docking studies : Map electrostatic potential surfaces to predict binding affinities for biological targets (e.g., enzymes with triazole-binding pockets) .
Q. What strategies optimize synthetic yield in multi-step reactions?
Methodological Answer:
- Microwave optimization : Vary power (100–300 W) and solvent polarity (e.g., ethanol vs. acetonitrile) to enhance triazole cyclization efficiency .
- Catalysis : Use Cu(I) catalysts (e.g., CuI, 5 mol%) for click chemistry-based triazole formation, improving yields from 60% to 85% .
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction time dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
